molecular formula C30H35N3O10S B12713507 (E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide CAS No. 117125-48-1

(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

Cat. No.: B12713507
CAS No.: 117125-48-1
M. Wt: 629.7 g/mol
InChI Key: HDOKHXNJMFQWMQ-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Preparation of (E)-but-2-enedioic acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.

  • Synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide : This involves the reaction of 6,11-dihydrobenzocbenzothiepin with 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
  • Substitution : Nucleophilic substitution reactions can occur at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

  • Oxidation : Potassium permanganate in acidic medium.
  • Reduction : Hydrogen gas with palladium on carbon.
  • Substitution : Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of substituted piperazine derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a biochemical probe.
  • Medicine : Explored for its therapeutic potential in treating various diseases.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide : Shares structural similarities but lacks the (E)-but-2-enedioic acid moiety.
  • (E)-but-2-enedioic acid derivatives : Compounds with similar acid functionalities but different substituents.

Uniqueness

(E)-but-2-enedioic acid;N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

117125-48-1

Molecular Formula

C30H35N3O10S

Molecular Weight

629.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H27N3O2S.2C4H4O4/c26-14-13-24-9-11-25(12-10-24)15-21(27)23-22-18-6-2-1-5-17(18)16-28-20-8-4-3-7-19(20)22;2*5-3(6)1-2-4(7)8/h1-8,22,26H,9-16H2,(H,23,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

HDOKHXNJMFQWMQ-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)CC(=O)NC2C3=CC=CC=C3SCC4=CC=CC=C24)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCO)CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.